molecular formula C22H19N3O5S B14141415 N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1017664-29-7

N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B14141415
CAS No.: 1017664-29-7
M. Wt: 437.5 g/mol
InChI Key: WWRNGAATHINTBP-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyridine, indole, and benzodioxine, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as pyridine and indole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
  • N-([1-(pyridin-3-ylcarbonyl)piperidin-4-yl]methyl)-8-(3-thienyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine

Uniqueness

N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties

Properties

CAS No.

1017664-29-7

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(pyridine-3-carbonyl)-2,3-dihydroindol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C22H19N3O5S/c26-22(16-2-1-8-23-14-16)25-9-7-15-12-17(3-5-19(15)25)24-31(27,28)18-4-6-20-21(13-18)30-11-10-29-20/h1-6,8,12-14,24H,7,9-11H2

InChI Key

WWRNGAATHINTBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CN=CC=C5

Origin of Product

United States

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